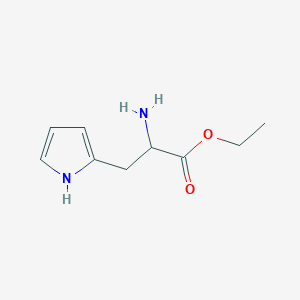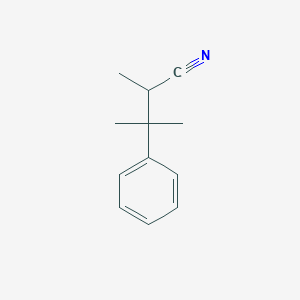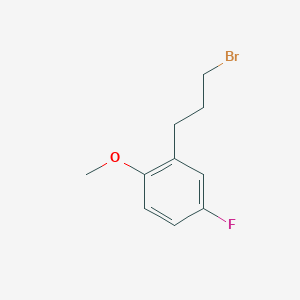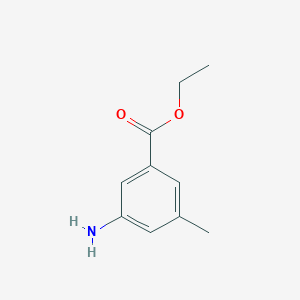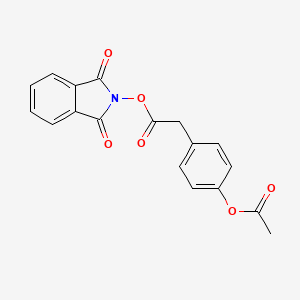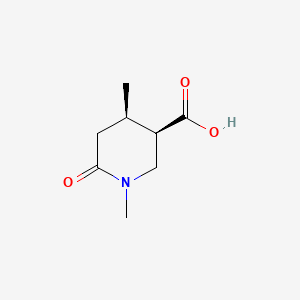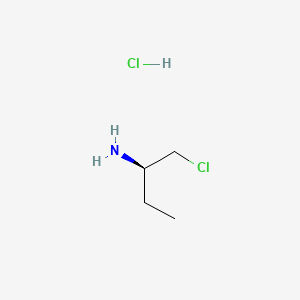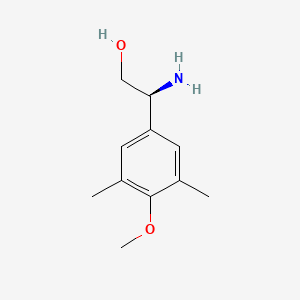
(s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol typically involves multi-step reactions. One common method includes the use of copper(I) iodide, N,N’-dimethylethylenediamine, and sodium iodide in 1,3-dioxane under an inert atmosphere at 110°C . Another approach involves the use of (s)-4-benzyl-2-(2-(bis(4-methoxy-3,5-dimethylphenyl)phosphanyl)phenyl)-4,5-dihydrooxazole, manganese, and chloro-trimethyl-silane in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino and methoxy groups can participate in substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol: Lacks the amino group, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in different types of reactions, such as borylation and hydroboration.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-methoxy-3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)5-8(2)11(7)14-3/h4-5,10,13H,6,12H2,1-3H3/t10-/m1/s1 |
Clave InChI |
NTZFENOEUMXIJU-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1OC)C)[C@@H](CO)N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


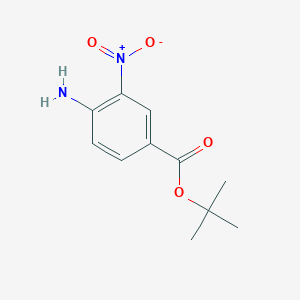

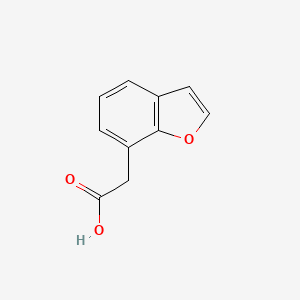
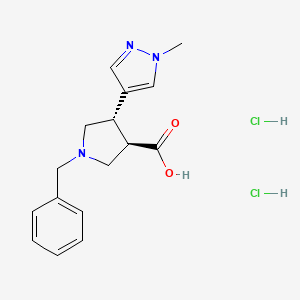
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
